
6-bromo-3-hydroxy-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-hydroxy-1H-pyridin-2-one is a heterocyclic compound that features a bromine atom at the 6th position, a hydroxyl group at the 3rd position, and a pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-hydroxy-1H-pyridin-2-one typically involves the bromination of 3-hydroxy-1H-pyridin-2-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-hydroxy-1H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents like methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-hydroxy-1H-pyridin-2-one derivatives with various substituents at the 6th position.
Oxidation: Formation of 6-bromo-3-oxo-1H-pyridin-2-one.
Reduction: Formation of 3-hydroxy-1H-pyridin-2-one or 6-bromo-1H-pyridin-2-one.
Aplicaciones Científicas De Investigación
6-Bromo-3-hydroxy-1H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antibacterial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-3-hydroxy-1H-pyridin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydroxyl and bromine groups can form hydrogen bonds or participate in halogen bonding, respectively, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-1H-pyridin-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Chloro-3-hydroxy-1H-pyridin-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
6-Bromo-2-hydroxypyridine: Similar but with the hydroxyl group at a different position, which can influence its chemical properties and reactivity.
Uniqueness
6-Bromo-3-hydroxy-1H-pyridin-2-one is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridinone ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C5H4BrNO2 |
|---|---|
Peso molecular |
189.99 g/mol |
Nombre IUPAC |
6-bromo-3-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4BrNO2/c6-4-2-1-3(8)5(9)7-4/h1-2,8H,(H,7,9) |
Clave InChI |
IAEZFIPJAREHJR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13893003.png)

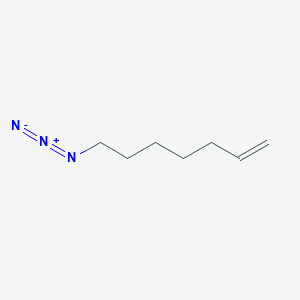
![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
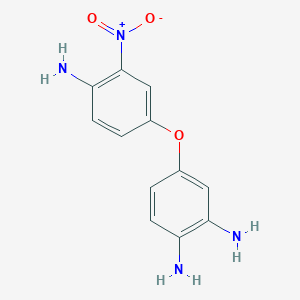
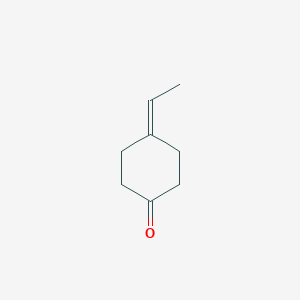
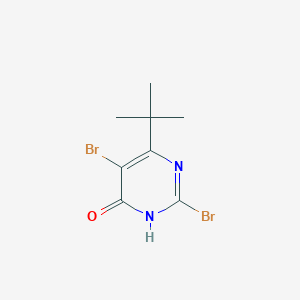
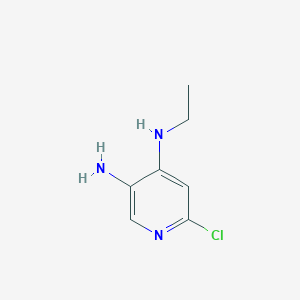
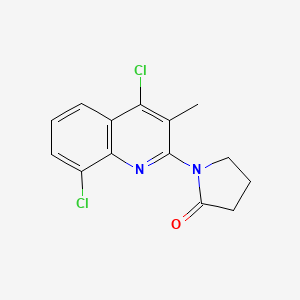
![6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13893056.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13893070.png)

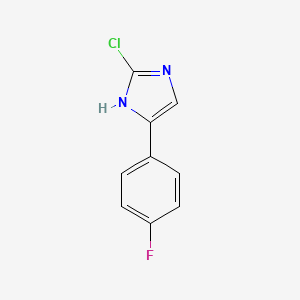
![5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine](/img/structure/B13893080.png)
